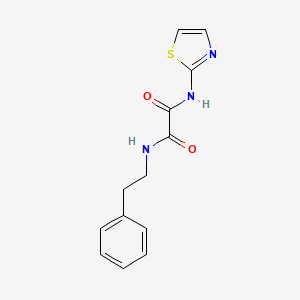

N-Phenethyl-N'-thiazol-2-yl-oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEDQRYZXCCJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenethyl N Thiazol 2 Yl Oxalamide and Analogues

Established Synthetic Routes to the Oxalamide Core

The formation of the oxalamide linker is a critical step in the synthesis of N-phenethyl-N'-thiazol-2-yl-oxalamide. This can be achieved through several reliable methods, primarily involving the reaction of an amine with a derivative of oxalic acid.

One of the most common and efficient methods involves the use of oxalyl chloride . In a typical procedure, one of the amine precursors, such as 2-aminothiazole (B372263), is reacted with an excess of oxalyl chloride to form an N-acyl chloride intermediate. This reactive intermediate is then treated with the second amine, phenethylamine (B48288), usually in the presence of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the hydrochloric acid byproduct, yielding the final oxalamide. researchgate.net The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or below to control the reactivity of the acyl chloride. researchgate.net

Alternatively, the oxalamide can be formed from oxalic acid esters , such as diethyl oxalate. In this approach, sequential amidation is performed. For instance, 2-aminothiazole can be reacted with diethyl oxalate, often at elevated temperatures, to displace one of the ethoxy groups and form an ethyl 2-((thiazol-2-yl)amino)-2-oxoacetate intermediate. chemicalbook.com Subsequent reaction of this intermediate with phenethylamine, again often requiring heat, results in the displacement of the second ethoxy group to furnish the desired this compound.

Modern coupling reagents used in peptide synthesis have also been applied to the formation of oxalamide bonds. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to couple oxalic acid directly with the two amine precursors. nih.gov This method offers mild reaction conditions and is often tolerant of a wide range of functional groups.

A more recent and sustainable approach involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes, to generate oxalamides and hydrogen gas. u-tokyo.ac.jp While not yet specifically reported for this compound, this method presents a green alternative to traditional routes. u-tokyo.ac.jp

Functionalization Strategies for the Thiazole (B1198619) Moiety

The thiazole ring is a versatile heterocycle that can be functionalized at various positions to generate a diverse range of analogs. The primary precursor for the thiazole portion of the target molecule is 2-aminothiazole.

The synthesis of substituted 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis . derpharmachemica.com This method involves the condensation of an α-haloketone with a thiourea (B124793). By varying the substituent on the α-haloketone, a wide array of 4- and/or 5-substituted 2-aminothiazoles can be prepared. For example, reacting a substituted phenacyl bromide with thiourea provides 4-aryl-2-aminothiazoles. google.comnanobioletters.com

Further functionalization of the pre-formed thiazole ring can also be accomplished. Electrophilic substitution reactions, such as halogenation, can occur at the C5 position of the thiazole ring, provided the C4 position is unsubstituted. The amino group at the C2 position can be acylated or alkylated, although this can compete with the desired oxalamide formation if not carefully orchestrated. google.com

Approaches to Phenethyl Group Incorporation

The phenethylamine moiety is typically introduced in the final stages of the synthesis through an amide bond formation. Phenethylamine itself is commercially available and can be readily used in the coupling reactions described in section 2.1.

For the synthesis of derivatives with substitutions on the phenethyl ring, a variety of substituted phenethylamines can be employed. These can be synthesized through several routes, including the reduction of corresponding substituted phenylacetonitriles or the reductive amination of substituted phenylacetaldehydes. The phenethylamine scaffold is found in numerous natural products and medicinal compounds, and its synthesis is well-documented. mdpi.comnih.gov

Design and Synthesis of this compound Derivatives

The modular nature of the synthesis allows for the systematic modification of each component of the this compound structure.

Substitution Patterns on the Phenethyl Ring

The aromatic ring of the phenethyl group is a prime site for modification to explore structure-activity relationships. A wide range of commercially available substituted phenethylamines can be incorporated using the synthetic methods for oxalamide formation.

| Substitution Position | Example Substituent |

| 2-position (ortho) | Methoxy, Chloro |

| 3-position (meta) | Hydroxy, Fluoro |

| 4-position (para) | Methyl, Trifluoromethyl |

Modifications to the Thiazole Heterocycle

As previously mentioned, the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring prior to its incorporation into the final molecule. This enables the preparation of a diverse library of analogs.

| Thiazole Substitution | Starting Material for Hantzsch Synthesis |

| 4-Methylthiazole | 1-Bromoacetone |

| 4-Phenylthiazole | 2-Bromoacetophenone |

| 4,5-Dimethylthiazole | 3-Bromo-2-butanone |

| 4-(4-Chlorophenyl)thiazole | 2-Bromo-1-(4-chlorophenyl)ethanone |

Isosteric Replacements within the Oxalamide Linker

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's activity or pharmacokinetic properties. drughunter.comnih.gov The oxalamide linker itself can be considered a bioisostere of other functionalities, and it can also be replaced by various other groups.

Common isosteres for the amide bonds within the oxalamide linker include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles can mimic the planar and hydrogen-bonding characteristics of an amide bond and have been successfully used as amide bioisosteres. chemicalbook.comnih.gov

1,2,3-Triazoles: Often synthesized via "click chemistry," these rings can serve as stable, non-hydrolyzable amide bond mimics. chemicalbook.com

Retro-amides: Reversing the orientation of one of the amide bonds in the oxalamide linker (e.g., -NH-CO-CO-NH- to -CO-NH-CO-NH-) can alter the hydrogen bonding pattern and metabolic stability. drughunter.com

Thioamides: Replacing one or both of the carbonyl oxygens with sulfur to form a thiooxalamide can change the electronic properties and hydrogen-bonding capabilities of the linker.

The synthesis of these isosterically modified analogs would require different synthetic strategies. For example, the formation of a 1,2,4-oxadiazole (B8745197) linker could involve the reaction of an amidoxime (B1450833) with an acyl chloride.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, while not extensively detailed in dedicated studies, can be optimized by drawing parallels with the synthesis of analogous N-acyl-2-aminothiazole derivatives. The primary route for its formation involves the acylation of 2-aminothiazole with a suitable phenethyl oxalyl derivative. The optimization of this reaction is crucial for maximizing product yield and purity, and typically involves a systematic investigation of parameters such as solvent, base, temperature, and reaction time.

Research into the acylation of 2-aminothiazoles and related heterocycles provides a foundational understanding for optimizing the synthesis of the target compound. nih.govmdpi.com The selection of an appropriate solvent is critical, as it can influence the solubility of reactants and the reaction pathway. Similarly, the choice of a base is pivotal in activating the amine group of 2-aminothiazole for nucleophilic attack. Temperature and reaction duration are interdependent variables that must be fine-tuned to ensure complete reaction while minimizing the formation of by-products.

Recent advancements in synthetic chemistry, such as microwave-assisted synthesis, have shown significant promise in accelerating reaction times and improving yields for the synthesis of thiazole-containing compounds. petsd.orgresearchgate.netsemanticscholar.orgjusst.org

The following data, extrapolated from studies on analogous systems, illustrates the impact of varying reaction conditions on the yield of N-acylated 2-aminothiazole derivatives.

Table 1: Effect of Solvent on the Yield of N-acylated 2-aminothiazole Analogues

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dioxane | 100 | 0.5 | 90 researchgate.net |

| 2 | Acetonitrile | 80 | 1 | 82 researchgate.net |

| 3 | Ethanol | Reflux | 5 | 55 nih.gov |

| 4 | Toluene | Reflux | 24 | 22 nih.gov |

| 5 | Tetrahydrofuran (THF) | Reflux | 24 | 70 nih.gov |

| 6 | Water | Reflux | 5 | 7 nih.gov |

This table presents data from the synthesis of various 2-aminothiazole derivatives to illustrate the influence of solvent on reaction yield.

Table 2: Influence of Base on the Yield of N-acylated 2-aminothiazole Analogues

| Entry | Acylating Agent | Base | Solvent | Yield (%) |

| 1 | Acetic Anhydride | None (solvent-free) | None | High nih.gov |

| 2 | Benzoyl Chloride | Pyridine | Pyridine | High nih.gov |

| 3 | Chloroacetyl Chloride | Basic conditions | Not specified | Not specified nih.gov |

| 4 | Substituted Aromatic Acid Chlorides | Schotten-Bauman conditions | Not specified | Good nih.gov |

This table summarizes findings on the use of different bases in the acylation of 2-aminothiazole, indicating that the choice of base is often dependent on the acylating agent.

Table 3: Optimization of Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Entry | Power (W) | Time (min) | Solvent | Yield (%) |

| 1 | 170 | 5-15 | Ethanol | Good jusst.org |

| 2 | Not specified | 28-32 | PEG-400/Water | 84-89 semanticscholar.org |

This table highlights the efficiency of microwave-assisted synthesis in reducing reaction times and improving yields for 2-aminothiazole derivatives.

Physicochemical Characterization and Structural Elucidation

Spectroscopic Analysis of N-Phenethyl-N'-thiazol-2-yl-oxalamide and Analogues

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the phenethyl, oxalamide, and thiazole (B1198619) moieties.

In the ¹H NMR spectrum, the protons of the phenethyl group are expected to appear as distinct multiplets in the aliphatic region, while the aromatic protons of the phenyl and thiazole rings would resonate in the downfield aromatic region. The amide (N-H) protons are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The carbonyl carbons of the oxalamide linker are characteristically found far downfield. Aromatic carbons from both the phenyl and thiazole rings would appear in the 110-160 ppm range, while the aliphatic carbons of the phenethyl group would be observed in the upfield region. Studies on related thiazole derivatives confirm the chemical shift regions for these structural units researchgate.netrsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Amide N-H | 8.5 - 10.5 (broad s) | - |

| Phenyl C-H | 7.2 - 7.4 (m) | 126.0 - 138.0 |

| Thiazole C-H | 7.0 - 7.6 (d) | 115.0 - 145.0 |

| Phenethyl -CH₂-N | 3.5 - 3.7 (q) | ~41.0 |

| Phenethyl -CH₂-Ph | 2.8 - 3.0 (t) | ~35.0 |

| Oxalamide C=O | - | 158.0 - 162.0 |

Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorptions from the amide linkages.

Key expected vibrational bands include:

N-H Stretching: A sharp peak or pair of peaks in the range of 3200-3400 cm⁻¹, corresponding to the amide N-H bonds.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the phenethyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): Strong, sharp absorption bands between 1650 and 1700 cm⁻¹ are characteristic of the carbonyl groups in the oxalamide moiety.

N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹ is expected, arising from the N-H bending coupled with C-N stretching.

C=N and C=C Stretching: Vibrations from the thiazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

Spectroscopic data from related thiazole-containing compounds support these assignments researchgate.netnih.gov.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Amide C=O | Stretching (Amide I) | 1650 - 1700 |

| Amide N-H | Bending (Amide II) | 1510 - 1570 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of aromatic rings (phenyl and thiazole) and carbonyl groups suggests that the molecule will absorb UV radiation. The expected absorption bands correspond to π→π* transitions within the aromatic systems and n→π* transitions associated with the carbonyl oxygen and thiazole nitrogen lone pairs. Research on N-(benzo[d]thiazol-2-yl)-nitrobenzamide analogues shows strong and broad absorption bands between 270 and 310 nm, which are characteristic of such electronic excitations in benzothiazole (B30560) derivatives mdpi.com. A similar absorption profile is anticipated for this compound.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₃H₁₃N₃O₂S), the expected exact mass would be approximately 291.07 Da. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Common fragmentation pathways would likely involve the cleavage of the amide bonds in the oxalamide linker, leading to fragments corresponding to the phenethyl isocyanate and 2-aminothiazole (B372263) moieties. This technique is routinely used in the characterization of new thiazole derivatives researchgate.netnih.gov.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound (C₁₃H₁₃N₃O₂S), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the synthesized compound. This method is a standard procedure in the characterization of newly synthesized organic molecules nih.gov.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 53.60% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.50% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 14.43% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.99% |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.01% |

| Total | | | | 291.326 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would reveal the planarity of the oxalamide and thiazole groups and the conformation of the flexible phenethyl side chain. A key feature in the solid-state packing would be intermolecular hydrogen bonding. As seen in related structures like N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, molecules are often linked by N-H···N or N-H···S hydrogen bonds, which can form dimers or extended networks researchgate.net. The amide groups of the oxalamide linker are strong hydrogen bond donors (N-H) and acceptors (C=O), making N-H···O interactions highly probable, leading to the formation of well-ordered supramolecular architectures researchgate.net. The analysis would also reveal any π-π stacking interactions between the aromatic rings, which further stabilize the crystal packing mdpi.com.

Computational and Theoretical Investigations of this compound

Therefore, it is not possible to provide detailed, scientifically accurate content and data tables for the following specified analyses for this compound:

Computational and Theoretical Investigations

Electronic Structure and Reactivity Studies

Electrostatic Potential Surface Analysis

While computational methods such as DFT, QTAIM, NBO, and FMO are standard techniques for evaluating molecular properties, the specific application of these methods to N-Phenethyl-N'-thiazol-2-yl-oxalamide has not been documented in accessible research.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, which influence its stability, solubility, and bioavailability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice.

Hirshfeld surface analysis partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, researchers can gain insights into the nature and extent of intermolecular contacts. A key visualization is the dnorm map, which identifies regions of significant intermolecular contact, often highlighting hydrogen bonds and other close interactions.

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiazole (B1198619) Derivatives

| Interaction Type | Contribution in 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I) | Contribution in 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one |

|---|---|---|

| H···H | 26.6% | 47.0% |

| N···H / H···N | 20.3% | Not specified |

| C···H / H···C | 15.1% | 8.0% |

| O···H / H···O | 11.8% | 16.9% |

This table is illustrative and based on data for related, but different, compounds to demonstrate the type of information generated from Hirshfeld analysis.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. The process involves sampling possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding affinity.

Studies on various thiazole derivatives have employed molecular docking to explore their potential as therapeutic agents. For example, novel 2-oxoindolin-3-ylidene thiazole derivatives were docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to rationalize their potent anticancer activity. Similarly, docking studies of other thiazole-containing compounds have been performed against targets like dihydrofolate reductase (DHFR) and cyclin-dependent kinase-8 (CDK8), revealing potential inhibitory mechanisms.

Standard molecular docking often treats the protein receptor as a rigid structure. However, proteins are flexible and can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit." Induced-fit docking (IFD) is an advanced approach that accounts for this flexibility. In an IFD protocol, the residues of the protein's binding site are allowed to move and refit themselves around the ligand during the docking process.

This method can provide a more accurate prediction of the binding mode. For example, in a study of thiazolidinedione derivatives as potential anticancer agents, an induced-fit docking protocol was employed. The residues within 5.0 Å of the ligand poses were refined, allowing for a more realistic simulation of the binding event and leading to the observation that the ligands were well-accommodated within the active site of the target protein, PPARγ.

A primary goal of molecular docking is to predict the specific binding mode of a ligand. This includes identifying the key amino acid residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

For example, docking of a 1,3,4-thiadiazole (B1197879) derivative into the dihydrofolate reductase (DHFR) active site predicted three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22, anchoring the molecule within the enzyme. In another study, potent anticancer thiazolidinone compounds were docked into cyclin-dependent kinase-8 (CDK8). The analysis revealed that a key hydrogen bond with the Glu81 residue, along with hydrophobic interactions with residues like Val18, Ala31, and Phe80, were crucial for stabilizing the ligand-protein complex. These predictions provide a structural hypothesis for the compound's activity that can be tested experimentally.

Table 2: Illustrative Predicted Binding Interactions for Thiazole Derivatives with Biological Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-Acylated 1,3,4-oxadiazole | Mtb MurB | Not specified | Strong binding affinity | |

| Thiazolidinediones | PPARγ | H343, Y473, H449 | Hydrogen Bonds | |

| 2-oxoindolin-3-ylidene thiazoles | VEGFR-2 | Not specified | Strong binding interactions | |

| 1,3,4-Thiadiazole derivative | DHFR | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonds |

This table provides examples of predicted interactions for related compounds and does not represent data for this compound.

Biological Activity and Structure Activity Relationship Sar Studies in Vitro and Preclinical Cellular Models

Evaluation of Enzyme Inhibition Profiles

Currently, there are no publicly available scientific studies that have specifically evaluated the inhibitory activity of N-Phenethyl-N'-thiazol-2-yl-oxalamide against Acetyl-CoA Carboxylase (ACC) isoforms. Research on ACC inhibitors has explored other chemical scaffolds containing thiazole (B1198619) moieties, but a direct structure-activity relationship for the N-phenethyl-oxalamide class is not established in the literature.

There is no specific data in the peer-reviewed literature detailing the evaluation of this compound as a Glucokinase (GK) activator. While various classes of compounds, including some with benzamide and thiazole cores, have been investigated as GK activators, the specific oxalamide derivative has not been reported in this context. ekb.egnih.gov

The inhibitory profile of this compound against Cyclin-Dependent Kinases (CDKs) has not been specifically reported in published research. Structure-activity relationship studies for CDK inhibition have been conducted on other classes of thiazole-containing compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, but this data cannot be directly extrapolated to the oxalamide scaffold. nih.govnih.gov

Receptor and Ion Channel Modulation Assays

While direct studies on this compound are not available, extensive research has been conducted on a closely related series of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.gov These studies provide valuable insights into the structural requirements for ZAC antagonism within this chemical space. The oxalamide linker in this compound is structurally similar to the benzamide linker in the studied compounds.

A comprehensive structure-activity relationship (SAR) study of 61 N-(thiazol-2-yl)-benzamide analogs revealed key determinants for their antagonist potency at the ZAC. nih.gov The initial hit, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified through a compound library screening. nih.gov Subsequent analysis of various analogs, where modifications were made to the thiazole ring and the phenyl ring, allowed for the identification of compounds with improved potency, with some analogs displaying IC50 values in the low micromolar range (1-3 µM). nih.gov

Modifications to the Thiazole Ring: The SAR study indicated that substitutions on the thiazole ring significantly impact antagonist activity. For instance, analogs with certain substituents at the 4- and 5-positions of the thiazole ring showed varied inhibitory profiles.

Modifications to the Phenyl Ring: Alterations to the phenyl ring of the benzamide moiety also played a crucial role in modulating ZAC antagonism. The position and nature of the substituents on the phenyl ring were found to be critical for potent inhibition. nih.gov For example, the compound N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent and selective ZAC antagonist. nih.gov This compound was shown to be a non-competitive antagonist, suggesting it acts as a negative allosteric modulator of the ZAC. nih.govresearchgate.net

The detailed functional characterization of selected potent analogs demonstrated that they could completely inhibit the Zn2+-induced responses at the ZAC. nih.gov These N-(thiazol-2-yl)-benzamide analogs were also found to be selective for ZAC, showing no significant activity at other related receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine receptors at concentrations up to 30 µM. nih.govnih.gov

Table 1: ZAC Antagonist Activity of Selected N-(thiazol-2-yl)-benzamide Analogs

| Compound ID | Modifications | IC50 (µM) | % Inhibition (at 30 µM) |

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ~10 | 70% |

| 2b | (Specific analog from study) | 1-3 | >95% |

| 3f | (Specific analog from study) | >10 | ~80% |

| 4c | (Specific analog from study) | 1-3 | >95% |

| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1-3 | >95% |

This table is generated based on data for N-(thiazol-2-yl)-benzamide analogs, which are structurally related to this compound. Data is sourced from a comprehensive study on ZAC antagonists. nih.gov

There are no specific studies in the scientific literature that report on the evaluation of this compound as an antagonist for Exchange Proteins Directly Activated by cAMP (EPAC). The discovery and SAR of EPAC antagonists have focused on different chemical scaffolds.

Kinase Receptor Modulation (e.g., c-Met, KDR, c-Kit, flt-3, flt-4)

Dysregulation of kinase receptor signaling is a hallmark of many diseases, including cancer. While there is no direct evidence of this compound modulating c-Met, KDR (VEGFR2), c-Kit, flt-3, or flt-4, various heterocyclic compounds, including those with thiazole rings, are known kinase inhibitors. The development of small molecule inhibitors targeting these kinases is an active area of research. For example, several c-Met inhibitors have been developed, some of which are multi-targeted kinase inhibitors. The thiazole scaffold is present in some kinase inhibitors, suggesting that this compound could be evaluated for such activity.

In Vitro Antimicrobial Efficacy

The thiazole moiety is a well-established pharmacophore in antimicrobial drug discovery, present in numerous antibacterial, antifungal, and antitubercular agents mdpi.com.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Numerous studies have demonstrated the antibacterial potential of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of thiazolyl-oxadiazoline derivatives were synthesized and evaluated for their antimicrobial activity nih.goveurekaselect.com. While the specific activity of this compound is unknown, the general activity of related compounds suggests this is a promising area for investigation.

One study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed potential antimicrobial activity comparable to norfloxacin. Specifically, compounds with this core structure demonstrated activity against S. aureus (Gram-positive) and E. coli (Gram-negative) mdpi.com. Another review highlights that N-phenyl-thiazoles exhibit good to excellent activity against a range of bacteria nih.gov.

Table 2: Antibacterial Activity of Selected 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Compound | Organism | MIC (µM) |

| 43a | S. aureus | 16.1 |

| 43a | E. coli | 16.1 |

| 43c | B. subtilis | 28.8 |

MIC: Minimum Inhibitory Concentration mdpi.com

Antifungal Activity

Thiazole derivatives have also shown significant promise as antifungal agents. A recent review indicated that the antifungal action of thiazole derivatives can be effective against various Candida strains, with some compounds showing activity comparable to ketoconazole and fluconazole mdpi.com. Another study on newly synthesized thiazole derivatives reported very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL nih.gov. The mechanism of action for some of these derivatives is thought to involve disruption of the fungal cell wall or membrane nih.gov.

Table 3: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans

| Compound Class | MIC Range (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 | nih.gov |

| Thiazolyl-oxadiazole derivatives | Not specified | researchgate.net |

Antitubercular Activity

The development of new antitubercular agents is a global health priority, and thiazole-containing compounds have emerged as a promising class of molecules. Several studies have reported on the synthesis and evaluation of thiazole derivatives against Mycobacterium tuberculosis. For example, new thiazolylhydrazone derivatives have been synthesized and shown to have significant inhibitory activity against Mycobacterium tuberculosis H37Rv nih.gov. Another study focused on thiadiazole-linked thiazole derivatives, with some compounds exhibiting potent anti-tubercular activity mdpi.com. The structure-activity relationship studies in this area suggest that modifications to the substituents on the thiazole and linked rings can significantly impact efficacy mdpi.com.

Table 4: Antitubercular Activity of Selected Thiazolylhydrazone Derivatives

| Compound | Inhibition (%) at 6.25 µg/mL against M. tuberculosis H37Rv |

| Derivative 1 | 92 |

| Derivative 2 | 96 |

Data extracted from a study on new thiazolylhydrazone derivatives nih.gov.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

There is no publicly available data from in vitro or preclinical cellular model studies detailing the cytotoxic or antiproliferative effects of this compound on the specified cancer cell lines. The following subsections reflect the lack of specific research for this particular compound.

Lung Cancer Cell Lines (e.g., A549)

There are no available research findings on the effects of this compound on the viability or proliferation of the A549 human lung carcinoma cell line.

Leukemia Cell Lines (e.g., K562, HEL)

Data regarding the cytotoxic potential of this compound against the K562 and HEL leukemia cell lines have not been reported in the scientific literature.

Renal and Melanoma Cell Lines (e.g., TK-10, UACC-62)

Specific data on the antiproliferative or cytotoxic effects of this compound on the TK-10 renal cancer cell line or the UACC-62 melanoma cell line are not present in published research.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Due to the absence of primary research on the biological activity of this compound, no comprehensive structure-activity relationship (SAR) analyses have been published.

Impact of Phenethyl Moiety Modifications on Biological Activity

There are no available studies that investigate how modifications to the phenethyl moiety of this compound influence its biological activity. Such research is contingent on initial findings of biological activity, which have not been reported for the parent compound.

Role of Thiazole Substituents in Target Selectivity

The substitution pattern on the thiazole ring of N-aryl-N'-thiazol-2-yl amides and related structures plays a critical role in determining their biological activity and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies on analogous N-(thiazol-2-yl)-benzamides, investigated as antagonists for the Zinc-Activated Channel (ZAC), provide significant insights into how thiazole substituents influence target engagement. The ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels nih.govnih.gov.

Initial screenings identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. Subsequent detailed analysis of various analogs revealed key structural determinants for activity centered on the thiazole moiety nih.gov.

Key findings from these SAR studies indicate that both the position and the nature of the substituent on the thiazole ring are crucial for potent antagonist activity.

Substitution at the 4- and 5-positions: The introduction of bulky aromatic or heteroaromatic substituents at either the 4- or 5-position of the thiazole ring was found to be detrimental, essentially eliminating ZAC antagonist activity nih.gov. For instance, replacing a 4-tert-butyl group with a smaller cyclopropyl ring resulted in decreased antagonist potency nih.gov.

Effect of specific functional groups: The presence of a 5-nitro group on the thiazole ring yielded a compound with moderate potency (IC₅₀ ~10 μM), whereas a 4,5-dimethyl analog was a considerably weaker antagonist nih.gov. The complete removal of ZAC activity was observed when a bulky 5-bromothiophen-2-yl ring was introduced at this position nih.gov.

Comparison of analogs: In a series of N-(thiazol-2-yl)-benzamide analogs, compounds with specific substitutions on the thiazole ring, such as a 4-tert-butyl group, demonstrated potent and complete inhibition of ZAC-induced responses, with IC₅₀ values in the low micromolar range (1–3 μM) nih.gov. This highlights the sensitivity of the target receptor to the steric and electronic properties of the substituents at this position.

| Compound Analogue Reference | Thiazole Ring Substituent(s) | Observed Activity / Potency (IC₅₀) |

|---|---|---|

| Analog with 4-tert-butyl | 4-tert-butyl | Potent Antagonist (IC₅₀: 1-3 μM) |

| 3f | 5-nitro | Moderate Antagonist (IC₅₀ ~10 μM) |

| 3g | 4,5-dimethyl | Weak Antagonist |

| 6l | 4-cyclopropyl | Decreased Potency (compared to 4-tert-butyl) |

| 3e | 5-bromothiophen-2-yl | Activity Eliminated |

| 3h-j | Bulky aromatic/heteroaromatic groups at positions 4 and/or 5 | Activity Eliminated |

Influence of Oxalamide Backbone Modifications on Potency

However, based on a review of the available scientific literature, detailed structure-activity relationship studies focusing specifically on the modification of the oxalamide backbone for the this compound series of compounds have not been extensively reported. Research on related heterocyclic compounds often involves modifying linker regions to optimize properties such as potency, selectivity, and pharmacokinetic parameters. These modifications can include altering the length of the linker, introducing conformational rigidity (e.g., by incorporating cyclic structures), or changing the hydrogen bonding pattern. Without specific studies on this compound class, the precise impact of such modifications on potency remains to be elucidated.

Molecular Mechanism of Action Studies Cellular and Biochemical Level

Investigation of Protein-Ligand Interactions

Specific studies detailing the protein-ligand interactions of N-Phenethyl-N'-thiazol-2-yl-oxalamide are not available in the current body of scientific literature. Research on analogous compounds, such as N-(thiazol-2-yl)-benzamide derivatives, has identified them as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org However, without direct experimental evidence, it is not possible to assert that this compound interacts with the same or any other specific protein target.

There is no published research to indicate whether this compound functions as an allosteric modulator. The concept of allosteric modulation involves a ligand binding to a site on a protein other than the primary active site, thereby inducing a conformational change that alters the protein's activity. nih.govnih.gov Studies on other thiazole-containing compounds have demonstrated allosteric modulation capabilities. For example, certain N-(thiazol-2-yl)-benzamide analogs have been characterized as negative allosteric modulators of the ZAC. semanticscholar.org However, the specific allosteric potential of this compound remains uninvestigated.

The mode of enzyme inhibition, whether competitive, non-competitive, or otherwise, for this compound has not been determined. Non-competitive inhibition is a mechanism where an inhibitor binds to an allosteric site, reducing the enzyme's efficacy without preventing substrate binding. nih.govwikipedia.org Research on some thiazole (B1198619) derivatives has shown non-competitive inhibition of certain enzymes. semanticscholar.orgnih.gov Without targeted enzymatic assays for this compound, its inhibitory mechanism remains unknown.

Cellular Pathway Perturbations

Direct evidence of how this compound perturbs cellular pathways is currently absent from scientific literature. Understanding such perturbations would require specific cell-based assays to monitor changes in various signaling cascades upon treatment with the compound.

There are no available studies that have specifically examined the effects of this compound on cell proliferation, differentiation, or apoptosis. Related chemical structures, such as certain 1,3-thiazole incorporated phthalimide derivatives, have been shown to possess cytotoxic and pro-apoptotic activity against cancer cell lines. nih.gov These compounds can induce apoptosis through intrinsic pathways. nih.gov Similarly, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to reduce proliferation and induce apoptosis in cancer cells. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

The influence of this compound on signal transduction pathways, including the cAMP-mediated pathway, has not been documented. The modulation of signaling pathways is a key mechanism for many bioactive compounds. For instance, various natural and synthetic compounds are known to affect pathways like the MAPK signaling cascade and others, thereby influencing cellular processes. nih.govnih.gov The specific impact, if any, of this compound on these or other signaling networks is an area that requires future research.

Enzyme Kinetic Characterization (e.g., Km, Vmax, Ki determination)

There are no available studies that have determined the enzyme kinetic parameters such as Km, Vmax, or Ki for this compound with any specific enzyme target.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Analog Libraries

Future research would logically begin with the synthesis of N-Phenethyl-N'-thiazol-2-yl-oxalamide and a diverse library of its analogs. The development of efficient and versatile synthetic methodologies is crucial for generating a wide range of structurally varied compounds for further testing. For instance, a common approach for synthesizing related structures involves a two-step process where amino benzothiazoles are first chloroacetylated and then reacted with substituted amines or piperazines. nih.gov A similar strategy could be adapted for this compound.

By systematically altering different parts of the molecule—the phenethyl group, the thiazole (B1198619) core, and the oxalamide linker—researchers can create an analog library. This library would be essential for establishing structure-activity relationships (SAR), which are critical for understanding how the molecule's shape and chemical properties relate to its biological effects. For example, studies on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives showed that adding different halogen substituents to the structure significantly impacted their ability to inhibit enzymes like human monoacylglycerol lipase (B570770) (hMAGL). nih.gov

Advanced Computational Design for Enhanced Potency and Selectivity

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting how a molecule might behave and for guiding the synthesis of more effective compounds. researchgate.net Future work on this compound would benefit from molecular docking studies to predict its binding affinity and mode of interaction with various protein targets. nih.gov

These computational models can simulate the interaction between the compound and a target protein's binding site, helping to prioritize which analogs are most likely to be active. This approach saves time and resources compared to synthesizing and testing every compound. For related benzothiazole (B30560) acetamide (B32628) analogs, docking studies were successfully used to confirm their binding interactions with the COX-2 enzyme, corroborating the results from in vivo experiments. nih.gov Similar computational screening could be applied to this compound to identify potential targets and guide the design of analogs with improved potency and selectivity.

Identification of New Biological Targets and Pathways

A key area of future research is to determine what biological targets this compound interacts with and what cellular pathways it modulates. The thiazole motif is present in many biologically active compounds. For example, a library of N-(thiazol-2-yl)-benzamide analogs was screened, leading to the discovery of the first selective antagonists for the Zinc-Activated Channel (ZAC), a type of ion channel. nih.gov This suggests that this compound could also interact with ion channels or other protein classes.

Initial investigations would involve broad screening against panels of known drug targets, such as enzymes and receptors. Research on similar structures has identified targets like monoacylglycerol lipase (hMAGL), which is involved in cancer, and cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. nih.govnih.gov Identifying the specific targets of this compound would be the first step in understanding its potential therapeutic applications.

Development as Pharmacological Probes for Biological Systems

Once a specific biological target is identified, this compound or one of its optimized analogs could be developed into a pharmacological probe. These probes are valuable tools for studying the function of proteins and pathways in cells and organisms. A good probe must be potent, selective, and well-characterized.

For instance, the N-(thiazol-2-yl)-benzamide analog, TTFB, was identified as a selective negative allosteric modulator of the ZAC ion channel. nih.gov This compound was then used to study the channel's function, demonstrating that it could block activity triggered by different stimuli. nih.gov The study concluded that this class of compounds could be useful pharmacological tools for exploring the physiological roles of the ZAC channel. nih.gov Similarly, if this compound is found to have a specific biological activity, it could be optimized to serve as a probe for its target system.

Conceptual Lead Optimization for Preclinical Research (excluding clinical aspects)

If initial studies show that this compound has a promising biological activity, the next step is lead optimization. This process involves iterative cycles of chemical modification and biological testing to improve the compound's properties. The goal is to enhance its potency against the desired target while minimizing off-target effects.

An example of lead optimization can be seen in the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as inhibitors of hMAGL. nih.gov In that study, thirty-five new derivatives were synthesized and tested, leading to the identification of compounds with significantly improved inhibitory activity. nih.gov The table below illustrates how modifications to a parent structure can lead to compounds with enhanced biological activity, a key principle of lead optimization.

| Compound ID | Modification | Target | Activity (IC50) |

| Analog 20 | Halogen substitution | hMAGL | 6.5-9 nM |

| Analog 21 | Halogen substitution | hMAGL | 6.5-9 nM |

| Analog 24 | Halogen substitution | hMAGL | 6.5-9 nM |

| Analog 25 | Halogen substitution | hMAGL | 6.5-9 nM |

| Analog 26 | Halogen substitution | hMAGL | 6.5-9 nM |

| Data derived from a study on related benzothiazole derivatives showing that specific halogen substitutions resulted in the most active compounds for inhibiting the human monoacylglycerol lipase (hMAGL) enzyme. nih.gov |

This optimization phase also involves evaluating the compound's physicochemical properties and metabolic stability to ensure it is suitable for further preclinical testing. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful method for rapidly testing thousands of chemical compounds for a specific biological activity. The analog library developed for this compound would be ideally suited for an HTS campaign.

For example, the National Cancer Institute (NCI) uses a screening panel of 60 different human cancer cell lines to test compounds for potential anticancer activity. In a study of benzothiazole derivatives, twenty-five compounds were selected for this one-dose screen, which led to the identification of two compounds that were potent against breast cancer cell lines. nih.gov An HTS approach would allow for the rapid evaluation of this compound and its analogs against a wide array of biological assays, quickly highlighting any promising activities and paving the way for more focused research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Phenethyl-N'-thiazol-2-yl-oxalamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of phenethylamine and thiazol-2-ylamine derivatives via oxalamide linkage. Key steps include:

- Acylation : Reacting chloroacetyl chloride with phenethylamine under reflux in triethylamine to form intermediates .

- Heterocycle Formation : Introducing the thiazole ring via cyclization using reagents like Lawesson’s reagent or thiourea derivatives .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography for improved yield .

- Optimization : Adjusting stoichiometry, temperature (reflux vs. room temperature), and catalysts (e.g., DMAP) to mitigate side reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm connectivity, with characteristic shifts for oxalamide carbonyls (~165–170 ppm) and thiazole protons (~7.5–8.5 ppm) .

- HRMS : Validates molecular formula (e.g., ) with <2 ppm error .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

- Methodological Answer :

- Alternative Coupling Agents : Replace EDCl/HOBt with T3P® or DMTMM, which reduce racemization and improve efficiency .

- Solvent Screening : Test DMF, THF, or DCM for optimal solubility of intermediates.

- Kinetic Monitoring : Use TLC or in situ IR to detect side products (e.g., diketopiperazines) and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Target-Specific Assays : Compare inhibition of Co(II)- vs. Mn(II)-dependent metalloproteins (e.g., EcMetAP1), as metal ion coordination alters efficacy .

- Dose-Response Profiling : Use IC curves to differentiate nonspecific cytotoxicity from target modulation.

- Structural Analogues : Test derivatives with modified thiazole substituents to isolate structure-activity relationships (SAR) .

Q. How to overcome challenges in crystallographic structure determination of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Optimize slow evaporation in mixed solvents (e.g., DMSO/ethyl acetate) to obtain diffraction-quality crystals .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned structures .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or MetAP1) to model binding modes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

- QSAR Models : Train models on analogues with known IC values to prioritize derivatives for synthesis .

Q. How to design derivatives of this compound for improved selectivity in enzyme inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute thiazole with isoxazole or pyridine to modulate electron density and metal-binding affinity .

- Steric Blocking : Introduce bulky groups (e.g., tert-butyl) near the oxalamide moiety to prevent off-target interactions .

- Proteomic Profiling : Use affinity chromatography pull-down assays to identify unintended targets in cellular lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.